![molecular formula C19H26N4O B15167286 N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N'-quinolin-3-ylurea CAS No. 648420-86-4](/img/structure/B15167286.png)
N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N'-quinolin-3-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N’-quinolin-3-ylurea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline moiety linked to a cyclohexylamine derivative, making it a subject of study for its chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N’-quinolin-3-ylurea typically involves multiple steps, starting with the preparation of the quinoline and cyclohexylamine derivatives. One common method involves the reaction of quinoline-3-carboxylic acid with thionyl chloride to form quinoline-3-carbonyl chloride. This intermediate is then reacted with N-({4-[(Methylamino)methyl]cyclohexyl}methyl)amine under controlled conditions to yield the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N’-quinolin-3-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N’-quinolin-3-ylurea has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N’-quinolin-3-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the cyclohexylamine derivative may interact with cellular proteins, affecting various signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methylcyclohexylamine: A secondary aliphatic amine with similar structural features.
Quinoline derivatives: Compounds like quinoline-3-carboxylic acid and quinoline N-oxide.
Uniqueness
N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N’-quinolin-3-ylurea is unique due to its combined structural features of quinoline and cyclohexylamine derivatives, which confer distinct chemical reactivity and potential biological activities not commonly found in other similar compounds.
Propriétés
Numéro CAS |
648420-86-4 |
|---|---|
Formule moléculaire |
C19H26N4O |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
1-[[4-(methylaminomethyl)cyclohexyl]methyl]-3-quinolin-3-ylurea |
InChI |
InChI=1S/C19H26N4O/c1-20-11-14-6-8-15(9-7-14)12-22-19(24)23-17-10-16-4-2-3-5-18(16)21-13-17/h2-5,10,13-15,20H,6-9,11-12H2,1H3,(H2,22,23,24) |
Clé InChI |
QNSJLXCIYVWEGP-UHFFFAOYSA-N |
SMILES canonique |
CNCC1CCC(CC1)CNC(=O)NC2=CC3=CC=CC=C3N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


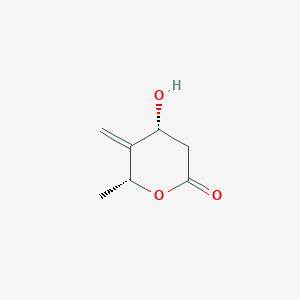
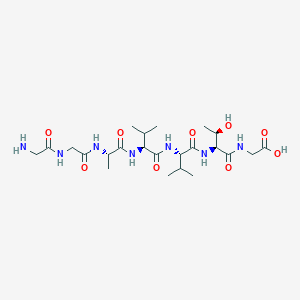
![4-Chloro-2-{[(furan-3-yl)methyl]amino}-5-sulfamoylbenzoic acid](/img/structure/B15167226.png)
![4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid](/img/structure/B15167230.png)

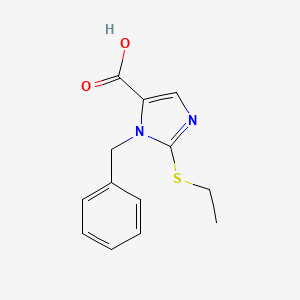
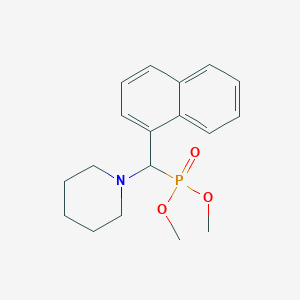
![1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene](/img/structure/B15167244.png)
![4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B15167271.png)
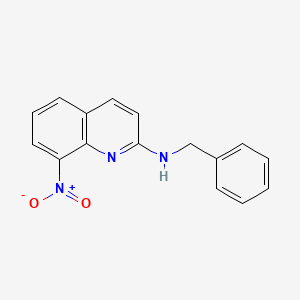
![N-{(2S,3S)-3-Methyl-1-oxo-1-[(tributylstannyl)oxy]pentan-2-yl}glycinamide](/img/structure/B15167291.png)
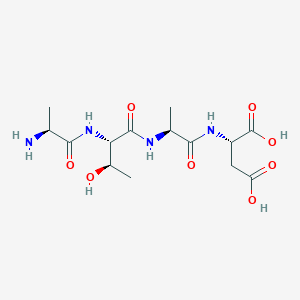
![1,1',1''-[(4-Ethenylphenyl)methanetriyl]tribenzene](/img/structure/B15167293.png)
![5-[(2-Phenylethenyl)sulfanyl]quinoline](/img/structure/B15167295.png)
